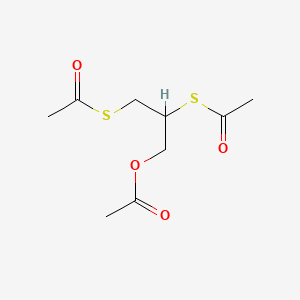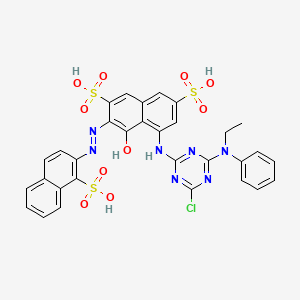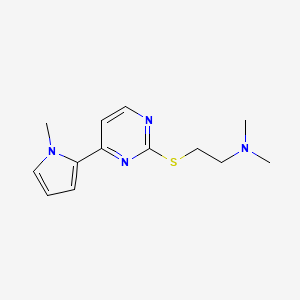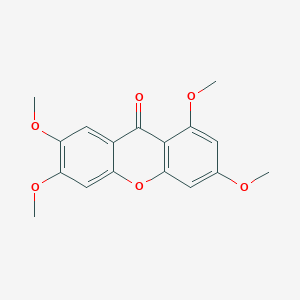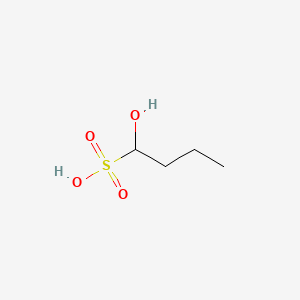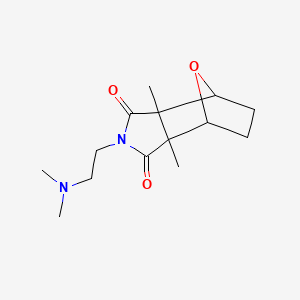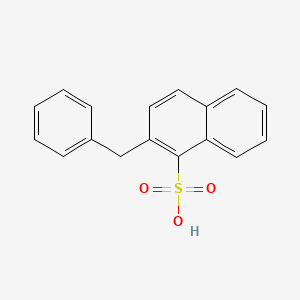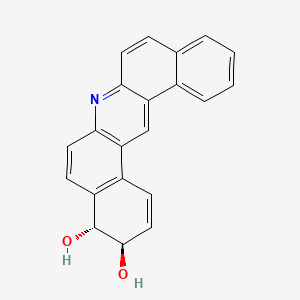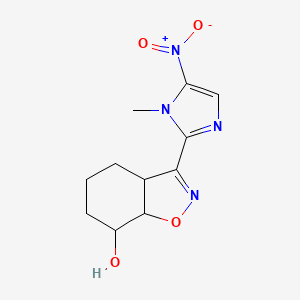
22,23-Dihydroergosteryl acetate, non-irradiated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22,23-Dihydroergosteryl acetate, non-irradiated, is a chemical compound with the molecular formula C30H48O2 and a molecular weight of 440.71 g/mol . It is a derivative of ergosterol, a sterol found in fungi and protozoa. This compound is characterized by its acetate ester functional group and its non-irradiated form, which means it has not been exposed to ionizing radiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 22,23-dihydroergosteryl acetate typically involves the acetylation of 22,23-dihydroergosterol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 22,23-dihydroergosteryl acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: 22,23-Dihydroergosteryl acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, leading to the formation of reduced sterol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide; basic conditions.
Major Products Formed:
Oxidation: Oxidized sterol derivatives.
Reduction: Reduced sterol derivatives.
Substitution: Sterol derivatives with different functional groups replacing the acetate group.
Aplicaciones Científicas De Investigación
22,23-Dihydroergosteryl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sterol derivatives and as a reagent in organic synthesis.
Biology: Studied for its role in cell membrane structure and function, particularly in fungi and protozoa.
Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 22,23-dihydroergosteryl acetate involves its interaction with cell membranes. As a sterol derivative, it integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The compound’s effects are mediated through its interaction with specific molecular targets, such as membrane-bound enzymes and receptors.
Comparación Con Compuestos Similares
Ergosterol: The parent compound of 22,23-dihydroergosteryl acetate, found in fungi and protozoa.
Cholesterol: A structurally similar sterol found in animal cell membranes.
Stigmasterol: A plant sterol with a similar structure and function.
Uniqueness: 22,23-Dihydroergosteryl acetate is unique due to its specific acetate ester functional group and its non-irradiated form. This distinguishes it from other sterols and sterol derivatives, providing unique properties and applications in scientific research and industry.
Propiedades
Número CAS |
2579-14-8 |
|---|---|
Fórmula molecular |
C30H48O2 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
[(3S,9S,10R,13R,14R,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H48O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h10-11,19-21,24,26-28H,8-9,12-18H2,1-7H3/t20?,21-,24+,26-,27+,28+,29+,30-/m1/s1 |
Clave InChI |
OEQXNFVIQLJFHG-UDYQYZIKSA-N |
SMILES isomérico |
C[C@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES canónico |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
